

# Spectroscopic Profile of 5-Bromothiophen-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

Cat. No.: B060084

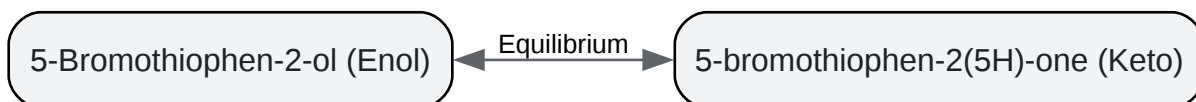
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromothiophen-2-ol**. Due to the limited availability of direct experimental spectra for this compound in public databases, this document focuses on predicted spectroscopic characteristics based on analogous compounds and the principles of tautomerism. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data.

## Core Concepts: Tautomerism in 5-Bromothiophen-2-ol

**5-Bromothiophen-2-ol** is expected to exist as a mixture of two tautomers in dynamic equilibrium: the enol form (**5-Bromothiophen-2-ol**) and the more stable keto form (5-bromodihydrothiophen-2-one or 5-bromothiophen-2(5H)-one). This equilibrium is a key factor in interpreting its spectroscopic data, as the observed spectra will likely represent a mixture of both forms, with the keto form predominating.



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Caption: Tautomeric equilibrium between the enol and keto forms of **5-Bromothiophen-2-ol**.

## Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for both tautomers of **5-Bromothiophen-2-ol**. These predictions are based on known chemical shifts and absorption frequencies of similar chemical structures, including brominated thiophenes and cyclic ketones.

### Predicted $^1\text{H}$ NMR Data

Proton	Predicted Chemical Shift ( $\delta$ , ppm) for Enol Form	Predicted Chemical Shift ( $\delta$ , ppm) for Keto Form	Multiplicity
H3	6.2 - 6.5	3.0 - 3.5	Doublet of Doublets
H4	6.8 - 7.1	4.5 - 5.0	Doublet of Doublets
OH	5.0 - 7.0 (broad)	-	Singlet
H5	-	5.5 - 6.0	Doublet

### Predicted $^{13}\text{C}$ NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm) for Enol Form	Predicted Chemical Shift ( $\delta$ , ppm) for Keto Form
C2	150 - 155	195 - 205 (C=O)
C3	110 - 115	40 - 45
C4	120 - 125	75 - 80
C5	115 - 120	85 - 90

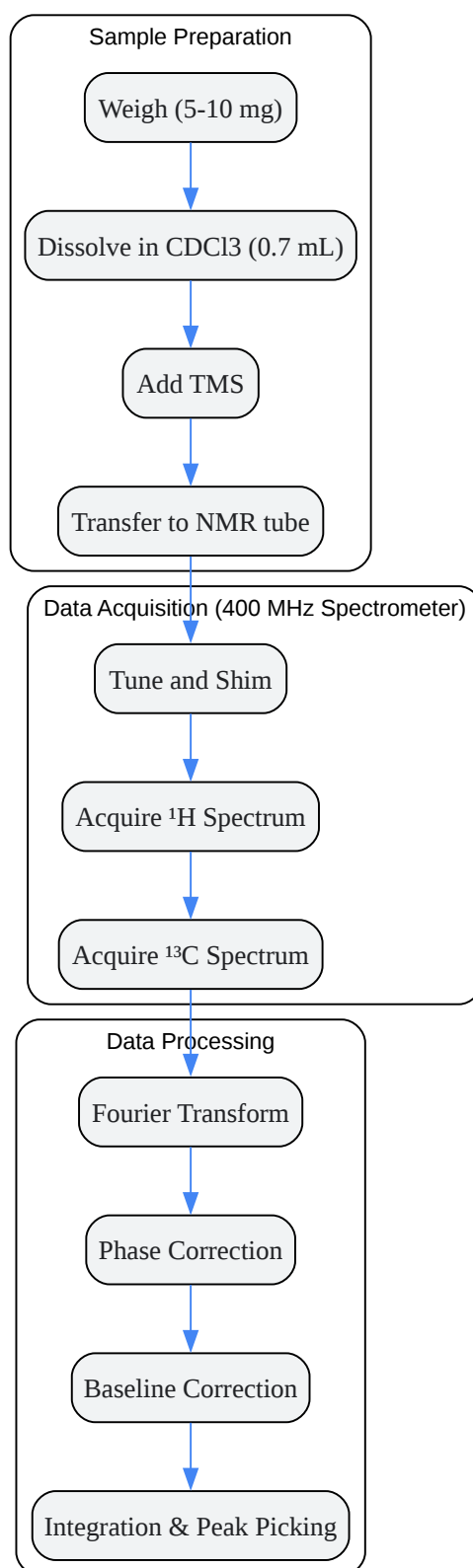
### Predicted IR Data

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> ) for Enol Form	Predicted Wavenumber (cm <sup>-1</sup> ) for Keto Form	Intensity
O-H Stretch	3200 - 3600	-	Broad, Medium
C=O Stretch	-	1700 - 1750	Strong
C=C Stretch (Thiophene)	1500 - 1600	-	Medium
C-Br Stretch	500 - 600	500 - 600	Medium
C-S Stretch	600 - 800	600 - 800	Medium

## Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and IR spectra of **5-Bromothiophen-2-ol**.

## NMR Spectroscopy



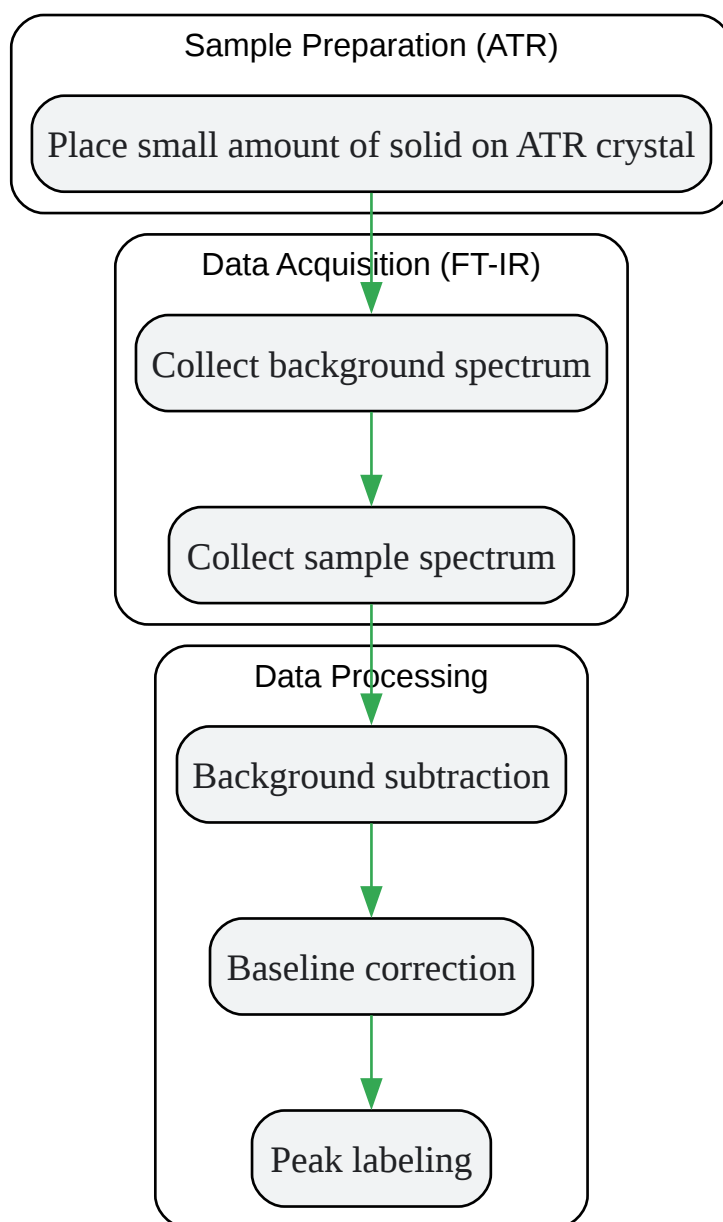
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Caption: General workflow for NMR data acquisition and processing.

#### Protocol Details:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **5-Bromothiophen-2-ol**.
  - Dissolve the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Standard single pulse.
  - Number of Scans: 16-32.
  - Relaxation Delay: 2-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer: 400 MHz (100 MHz for  $^{13}\text{C}$ ).
  - Pulse Program: Proton-decoupled.
  - Number of Scans: 1024 or more, depending on concentration.
  - Relaxation Delay: 5-10 seconds.

## Infrared (IR) Spectroscopy



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Caption: General workflow for FT-IR data acquisition using an ATR accessory.

Protocol Details (using Attenuated Total Reflectance - ATR):

- Instrument Setup:
  - Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

- Ensure the ATR crystal is clean.
- Background Collection:
  - Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small amount of solid **5-Bromothiophen-2-ol** onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The software will automatically subtract the background spectrum.
  - Perform a baseline correction if necessary.
  - Label the significant peaks.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Bromothiophen-2-ol**, taking into account its tautomeric nature. The provided protocols offer a standardized approach for researchers to obtain experimental data for this compound.

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